![molecular formula C10H10ClN3O B2743563 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250564-48-7](/img/structure/B2743563.png)
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the triazole ring, which is further connected to an ethan-1-ol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
Starting Materials: 4-chlorophenyl azide and propargyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of an ethan-1-ol moiety.
4-Phenyl-1H-1,2,3-triazole: Lacks the chlorine atom and ethan-1-ol moiety.
1-(3-chlorophenyl)-1H-1,2,3-triazole: Chlorine atom is positioned differently on the phenyl ring.
Uniqueness
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the 4-chlorophenyl group and the ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHSYRCHSMLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)
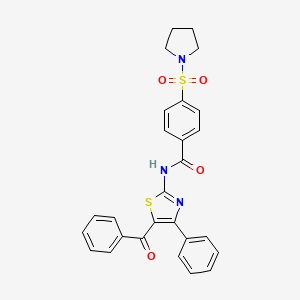
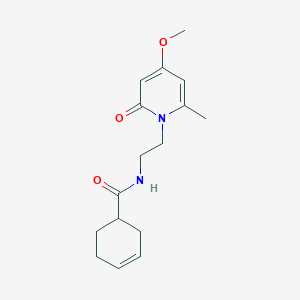
![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)
![4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)
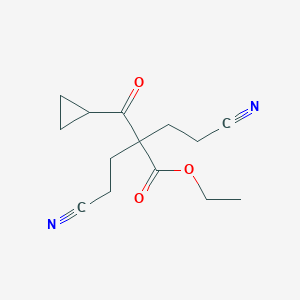

![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)
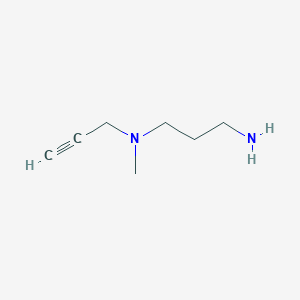
![2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2743499.png)
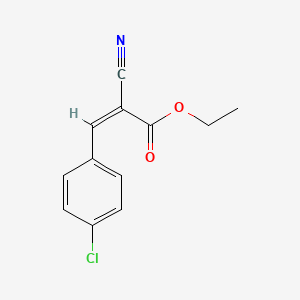
![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)
